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Compound of Interest |

5-formyl-1-methyl-1H-imidazole-4-
Compound Name:
carbonitrile

CAS No.: 916257-35-7

Cat. No.: B2409411

. J

Application Note: Scalable Synthesis of the Baricitinib Azetidinyl-Pyrazole Core

Executive Summary

Baricitinib (Olumiant) is a selective JAK1/JAK2 inhibitor comprising a pyrrolo[2,3-d]pyrimidine
core linked to a pyrazole-functionalized azetidine ring. From a process chemistry perspective,
the synthesis hinges on the construction of the quaternary carbon center on the azetidine ring.

This application note details the "Convergent Industrial Route,” which is superior to early
medicinal chemistry routes. Unlike early routes that utilize expensive tert-butyl azetidine-1-
carboxylate, this protocol utilizes the cost-effective 1-(ethylsulfonyl)azetidin-3-one pathway.
This approach minimizes protecting group manipulations and maximizes atom economy.

Key Intermediate Targeted:
e Compound A: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (The Michael Acceptor)

e Compound B: 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-1-
(ethylsulfonyl)azetidin-3-yl)acetonitrile (The Boronate Intermediate)

Retrosynthetic Logic & Workflow
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The synthesis relies on a "Plug-and-Play" strategy where the azetidine core is fully
functionalized with the ethylsulfonyl group before the critical carbon-nitrogen bond formation.
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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the azetidinyl-
pyrazole core.

Detailed Experimental Protocols
Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the ketone to the unsaturated nitrile (Michael Acceptor). Rationale: Using
LiCI/DBU (Masamune-Roush conditions) or KOtBu is standard. We utilize a mild DBU-
mediated protocol to prevent polymerization of the strained azetidine ring.

Reagents:

+ 1-(Ethylsulfonyl)azetidin-3-one (1.0 equiv)
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» Diethyl cyanomethylphosphonate (1.2 equiv)
e DBU (1,8-Diazabicyclo[5.4.0Jundec-7-ene) (1.5 equiv)

o Solvent: 2-Methyltetrahydrofuran (2-MeTHF) — Selected for higher sustainability compared to
THF.

Protocol:

o Charge a reactor with 1-(ethylsulfonyl)azetidin-3-one (100 g scale basis) and 2-MeTHF (10
V).

e Cool the solution to 0-5 °C.

o Add diethyl cyanomethylphosphonate dropwise over 30 minutes, maintaining internal
temperature <10 °C.

e Add DBU dropwise over 1 hour. Critical Control Point: Exothermic reaction. Rapid addition
causes impurity formation.

e Warm to 20-25 °C and stir for 4 hours. Monitor by HPLC (Target: <2% starting ketone).
¢ Quench by adding water (5 V). Separate phases.
e Wash organic layer with brine.
o Concentrate under vacuum to afford Compound A as a white/off-white solid.
o Yield Expectation: 85-90%
o Purity: >98% (HPLC)

Phase 2: The Aza-Michael Addition (Critical Step)

Objective: Regioselective addition of the pyrazole nitrogen to the exocyclic double bond.
Mechanism: The reaction is driven by base catalysis. The choice of DBU in acetonitrile is
specific to minimize the "dimer" impurity formed by the reaction of the product with unreacted
olefin.
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Figure 2: Mechanistic flow of the Aza-Michael addition.

Reagents:

Compound A (Olefin) (1.0 equiv)

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)

DBU (0.5 equiv)

Solvent: Acetonitrile (ACN)[1]

Protocol:

e Suspend Compound A and the Pyrazole-boronate ester in ACN (8 V).
e Add DBU (0.5 equiv) at 20 °C.

e Heat the mixture to 50-60 °C.

o Why? Higher temperature ensures solubility and reaction rate, but exceeding 70 °C risks
degradation of the boronate ester.

o Agitate for 6-8 hours.

» Coolto 20 °C.

o Crystallization: Add water (10 V) slowly to induce precipitation of the product.
« Filter the solids and wash with ACN/Water (1:2).

e Dry at 50 °C under vacuum.
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o Product:Compound B (Boronate Intermediate).[2]

o Yield Expectation: 88—92%

Phase 3: Suzuki-Miyaura Coupling

Objective: Coupling the Boronate Intermediate (Compound B) with the Heterocycle.
Reagents:

e Compound B (1.0 equiv)[1]

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 equiv)

Catalyst: Pd(PPh3)4 (0.02 equiv) or Pd(dppf)CI2 (for scale-up robustness).

Base: K2CO3 (2.0 equiv, 2M aqueous solution).

Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

Degas the solvent mixture (Dioxane/Water) with Nitrogen for 30 minutes. Critical: Oxygen
poisons the Pd catalyst.

e Charge Compound B, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and Base.[3]
o Add Catalyst under Nitrogen flow.

e Heat to reflux (85-90 °C) for 4—6 hours.

o Workup: Cool to RT. Filter through Celite to remove Pd residues.

» Extraction: Dilute with EtOAc, wash with water/brine.

 Purification: Recrystallization from Ethanol/Water or Methanol.

Process Data & Specifications
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Parameter Specification Method
Appearance White to off-white powder Visual
Purity (HPLC) > 99.0% Area %
Moisture (KF) <0.5% Karl Fischer
Residual Solvent Meets ICH Q3C GC-HS
Boron Content <10 ppm (in final API) ICP-MS
Palladium <10 ppm (in final API) ICP-MS

Impurity Profile (Critical):

Dimer Impurity: Formed during Michael addition if stoichiometry is off. Controlled by using
slight excess of pyrazole.

Des-cyano Impurity: Can form during HWE if temperature spikes. Controlled by keeping T <
10 °C during addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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